Chaetochromin
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Overview
Description
Chaetochromin is a naturally occurring compound isolated from fungi of the genus Chaetomium. It is a bis-naphtho-γ-pyrone, a type of aromatic polyketide. This compound has garnered significant attention due to its diverse biological activities, including antidiabetic, antimicrobial, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chaetochromin can be synthesized through a series of complex organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Chaetomium species under controlled conditions. The fungi are cultured in a nutrient-rich medium, and the compound is extracted from the fungal biomass using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Chaetochromin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chaetochromin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of bis-naphtho-γ-pyrones and their derivatives.
Medicine: Its antidiabetic properties have been explored for developing new treatments for diabetes.
Industry: this compound’s cytotoxic properties are being investigated for potential use in cancer therapy.
Mechanism of Action
Chaetochromin exerts its effects through various molecular targets and pathways:
Insulin Receptor Agonist: this compound binds to the insulin receptor, activating the receptor and mimicking the effects of insulin.
Antimicrobial Activity: this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Cytotoxic Effects: this compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Chaetochromin is part of a group of compounds known as bis-naphtho-γ-pyrones. Similar compounds include:
Isothis compound A2: Exhibits antimicrobial and immunological activities.
This compound B: Shares similar biological activities but differs in its stereochemistry.
Asperpyrone: Another bis-naphtho-γ-pyrone with distinct biological activities.
Uniqueness: this compound’s unique combination of antidiabetic, antimicrobial, and cytotoxic properties sets it apart from other bis-naphtho-γ-pyrones. Its ability to act as an insulin receptor agonist is particularly noteworthy, making it a promising candidate for diabetes treatment .
Properties
CAS No. |
75514-37-3 |
---|---|
Molecular Formula |
C30H26O10 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one |
InChI |
InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3/t9-,10-,11-,12-/m1/s1 |
InChI Key |
RHNVLFNWDGWACV-DDHJBXDOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)O[C@@H]([C@H](C6=O)C)C)O)O)O)O)C |
SMILES |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |
Canonical SMILES |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |
Synonyms |
chaetochromin chaetochromin A chaetochromin B chaetochromin D chaetochromin, stereoisome |
Origin of Product |
United States |
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